molecular formula C20H13F2N3O B2959504 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2959504
M. Wt: 349.3 g/mol
InChI Key: IBLFWLSRAZRXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a novel chemical entity designed for research purposes, featuring a benzimidazole core—a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and ability to interact with biopolymers . The benzimidazole moiety is a structural isostere of naturally occurring nucleotides, which allows its derivatives to effectively interact with various enzymes and receptors in biological systems . This compound is intended for investigative use only and is not approved for any diagnostic, therapeutic, or human use. Key Research Applications and Value: • Antimicrobial Research: Benzimidazole derivatives have demonstrated significant broad-spectrum antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Some derivatives show activity comparable to standard drugs like ciprofloxacin and fluconazole, making this chemotype a promising candidate for exploring new anti-infective agents to combat multi-drug resistant pathogens . • Anticancer Research: Hybrid molecules incorporating the benzimidazole scaffold have shown promising antiproliferative activities against various human cancer cell lines, including colorectal carcinoma (HCT116) . The structural features of this compound make it a valuable tool for researchers investigating new molecular entities for oncology drug discovery. • Quorum Sensing Inhibition: Recent research highlights the potential of specific benzimidazole derivatives to act as antagonists of PqsR, a key receptor in the Pseudomonas aeruginosa quorum sensing system . Targeting this system offers a novel approach to attenuating bacterial virulence and biofilm formation, potentially serving as an antibiotic-adjuvant therapy . This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-13-7-5-8-14(22)18(13)20(26)25-15-9-2-1-6-12(15)19-23-16-10-3-4-11-17(16)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLFWLSRAZRXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F2N3O. The presence of the benzo[d]imidazole moiety is significant as it is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular Weight300.29 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to this compound often exert their effects through various mechanisms:

  • Inhibition of Kinases : Many benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that certain substituted benzamides can effectively inhibit RET kinase activity, which is crucial for certain cancers .
  • Antitumor Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This has been observed in several case studies involving similar compounds targeting breast and lung cancers .
  • Antimicrobial Properties : The benzo[d]imidazole framework has been linked to antimicrobial activity, suggesting potential applications in treating infections .

Anticancer Activity

A study focusing on related benzamide derivatives highlighted their potential in inhibiting tumor growth. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects:

  • Cell Lines Tested : CCRF-CEM (human T-cell leukemia), MCF-7 (breast cancer), A549 (lung cancer).
  • Results : Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating moderate to high potency against these cell lines.

Inhibition of RET Kinase

In a targeted study on RET kinase inhibitors:

  • Compound I-8 , a derivative similar to this compound, demonstrated strong inhibition of RET kinase.
  • Mechanism : It was found to inhibit cell proliferation driven by both wild-type and mutant forms of the kinase, suggesting its potential as a therapeutic agent in RET-driven cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Benzimidazole Derivatives

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides (N9, N18)

  • Structure : These compounds combine a benzimidazole-thioacetamido linker with substituted phenylbenzamide groups.
  • Activity : N9 (IC50 = 5.85 µM) and N18 (IC50 = 4.53 µM) exhibit potent anticancer activity against unspecified cell lines, outperforming 5-Fluorouracil (IC50 = 9.99 µM). The thioacetamido bridge may enhance cellular uptake or target binding .
  • Comparison : The target compound lacks the thioacetamido linker but retains the benzamide-benzimidazole scaffold. The absence of sulfur-based substituents may alter pharmacokinetics or target specificity.

Bis(benzimidazole) Complexes (BIPM)

  • Structure: BIPM features two benzimidazole units connected via a methylthio group and a phenyl methanone.
  • Activity : Demonstrates DNA groove-binding and peroxide-mediated DNA cleavage, with high cytotoxicity in HepG2, DLD-1, and MDA-MB-231 cell lines .

3-(1H-Benzo[d]imidazol-2-yl)-N-(substituted benzyl)anilines (Compounds 16, 17)

  • Structure : Benzimidazole linked to aniline derivatives with nitro or chloro substituents.
  • Activity : Significant cytotoxicity against MCF-7 breast cancer cells, attributed to electron-withdrawing groups enhancing target affinity .
  • Comparison : The target compound’s difluorobenzamide group may similarly improve binding through hydrophobic interactions, though its phenyl-benzimidazole linkage differs from the aniline-based scaffold of these derivatives.

Agrochemical Benzimidazole Derivatives

Teflubenzuron and Hexaflumuron

  • Structure: These pesticides contain a 2,6-difluorobenzamide core linked to urea derivatives with halogenated anilines (e.g., teflubenzuron: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) .
  • Activity : Act as insect growth regulators by inhibiting chitin synthesis.

Structural and Functional Analysis Table

Compound Name/ID Key Structural Features Biological Activity/Application Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide 2,6-difluorobenzamide + benzimidazole-phenyl Hypothesized anticancer activity N/A
N9, N18 (BMC Chemistry, 2019) Thioacetamido linker + substituted benzamide IC50 = 4.53–5.85 µM (anticancer)
BIPM (Bis(benzimidazole) Complex) Bis-benzimidazole + methylthio + phenyl methanone DNA cleavage; cytotoxicity in HepG2
Teflubenzuron 2,6-difluorobenzamide + urea + halogenated aniline Insect growth regulator
Compound 16 (Km Shabana et al.) Benzimidazole + dichlorobenzyl-aniline Cytotoxic vs. MCF-7

Key Research Findings and Implications

  • Role of Fluorine : The 2,6-difluoro substitution in the target compound mirrors trends in both anticancer and pesticidal compounds, enhancing membrane permeability and resistance to metabolic degradation .
  • Benzimidazole Core : While bis-benzimidazoles (e.g., BIPM) excel in DNA interaction, single benzimidazole units (as in the target compound) may prioritize enzyme inhibition or protein binding .
  • Structural Divergence : The absence of a thioacetamido or urea linker distinguishes the target compound from its analogs, suggesting a unique mechanism of action requiring further investigation.

Q & A

Q. How can conflicting NMR data from synthetic intermediates be reconciled?

  • Methodology : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex intermediates. For example, imidazole NH protons often appear as broad singlets at δ 12–13 ppm, requiring careful solvent selection (e.g., DMSO-d₆) .

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